molecular formula C13H10ClN3O B11665556 N'-[(E)-(4-chlorophenyl)methylidene]pyridine-3-carbohydrazide CAS No. 89813-99-0

N'-[(E)-(4-chlorophenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11665556
CAS No.: 89813-99-0
M. Wt: 259.69 g/mol
InChI Key: LMCSFIMMOQFXSU-LZYBPNLTSA-N
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Description

N’-[(E)-(4-chlorophenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(E)-(4-chlorophenyl)methylidene]pyridine-3-carbohydrazide can be synthesized through the condensation reaction between 4-chlorobenzaldehyde and pyridine-3-carbohydrazide. The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chlorophenyl)methylidene]pyridine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

N’-[(E)-(4-chlorophenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide

Uniqueness

N’-[(E)-(4-chlorophenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This influences its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal and coordination chemistry .

Properties

CAS No.

89813-99-0

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C13H10ClN3O/c14-12-5-3-10(4-6-12)8-16-17-13(18)11-2-1-7-15-9-11/h1-9H,(H,17,18)/b16-8+

InChI Key

LMCSFIMMOQFXSU-LZYBPNLTSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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